(5-Fluoronaphthalen-2-yl)methanamine
Description
(5-Fluoronaphthalen-2-yl)methanamine is a fluorinated aromatic amine characterized by a naphthalene core substituted with a fluorine atom at position 5 and a methanamine (-CH2NH2) group at position 2 (Figure 1). The fluorine substituent enhances the compound’s electronic properties, influencing its lipophilicity and metabolic stability, while the methanamine group provides a reactive site for interactions with biological targets or further derivatization .
For example, structurally related compounds, such as phenyl(2-naphthyl)amine (FNA), have been studied for their chromatographic behavior and biological activity .
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
(5-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |
InChI Key |
ITEIJCOPQOIDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoronaphthalen-2-yl)methanamine typically involves the following steps:
Bromination: Starting with naphthalene, bromination is carried out to introduce a bromine atom at the desired position.
Fluorination: The brominated naphthalene undergoes a nucleophilic substitution reaction with a fluorinating agent to replace the bromine atom with a fluorine atom.
Amination: The fluorinated naphthalene is then subjected to a reaction with ammonia or an amine source to introduce the amine group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoronaphthalen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(5-Fluoronaphthalen-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Fluorine vs. Non-Fluorinated Analogs
- Phenyl(2-naphthyl)amine (FNA) : Lacks the fluorine atom but shares the naphthylamine backbone. FNA exhibits distinct chromatographic retention times compared to fluorinated derivatives, suggesting higher polarity due to the absence of fluorine .
Position of Substituents
Core Structure Variations
Naphthalene vs. Furan/Phenyl Cores
- (5-Phenylfuran-2-yl)methanamine : Features a furan ring instead of naphthalene. The furan’s oxygen atom introduces polarity, reducing clogP (calculated logP = 5.14) compared to naphthalene derivatives. However, furan-based compounds showed moderate SIRT2 inhibition (e.g., compound 21: 33% inhibition at 10 µM) .
- Imidazole-based methanamines: Compounds like 1-(1H-imidazol-2-yl)methanamine exhibit different electronic profiles due to the imidazole’s aromatic nitrogen atoms, favoring interactions with adenosine receptors .
Linker Groups and Functional Moieties
- Urea vs. Thiourea Linkers : In (5-phenylfuran-2-yl)methanamine derivatives, urea linkers (e.g., compound 21) demonstrated superior SIRT2 inhibition (33 ± 3% at 10 µM) compared to thiourea-linked analogs (23 ± 3%), likely due to enhanced hydrogen-bonding capacity .
- Amide vs. Hydroxamic Acid Linkers : Amide-linked derivatives (e.g., compound 49) showed reduced activity, emphasizing the urea group’s critical role in SIRT2 binding .
Table 1: Key Properties of Selected Methanamine Derivatives
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
